Ethyl 4-bromo-6-chloronicotinate

Suzuki-Miyaura coupling orthogonal functionalization C–C bond formation

Ethyl 4-bromo-6-chloronicotinate (CAS 1807221-07-3), IUPAC name ethyl 4-bromo-6-chloropyridine-3-carboxylate, is a halogenated nicotinic acid ethyl ester with the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.50 g/mol. It belongs to the class of 3-pyridinecarboxylate derivatives bearing two distinct halogen substituents—bromine at the C4 position and chlorine at the C6 position on the pyridine ring.

Molecular Formula C8H7BrClNO2
Molecular Weight 264.5
CAS No. 1807221-07-3
Cat. No. B2876221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-6-chloronicotinate
CAS1807221-07-3
Molecular FormulaC8H7BrClNO2
Molecular Weight264.5
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1Br)Cl
InChIInChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3
InChIKeyVBSPRZMIFJQURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromo-6-Chloronicotinate (CAS 1807221-07-3): A Heteroaromatic Building Block for Orthogonal Cross-Coupling and FGFR4-Targeted Synthesis


Ethyl 4-bromo-6-chloronicotinate (CAS 1807221-07-3), IUPAC name ethyl 4-bromo-6-chloropyridine-3-carboxylate, is a halogenated nicotinic acid ethyl ester with the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.50 g/mol . It belongs to the class of 3-pyridinecarboxylate derivatives bearing two distinct halogen substituents—bromine at the C4 position and chlorine at the C6 position on the pyridine ring . This dual-halogen pattern, combined with the ethyl ester functionality at the C3 position, establishes the compound as a versatile building block for sequential and orthogonal palladium-catalyzed cross-coupling reactions in medicinal chemistry and agrochemical research .

Why Ethyl 4-Bromo-6-Chloronicotinate Cannot Be Simply Replaced by Generic Nicotinate Ester Analogs


Halogenated nicotinate esters are frequently treated as interchangeable building blocks in procurement workflows; however, the specific 4-Br/6-Cl substitution pattern of ethyl 4-bromo-6-chloronicotinate (CAS 1807221-07-3) confers reactivity and selectivity properties that generic dihalo analogs cannot replicate. The well-established reactivity hierarchy in palladium-catalyzed cross-coupling—I > OTf > Br >> Cl—means that the bromine at C4 will react preferentially over the chlorine at C6, enabling predictable, sequential C–C bond formation without protecting group strategies [1]. In contrast, symmetric analogs such as ethyl 4,6-dichloronicotinate lack this orthogonal reactivity, and regioisomeric variants (e.g., ethyl 5-bromo-2-chloronicotinate) present a different spatial orientation of reactive handles that alters coupling outcomes in structure–activity relationship (SAR) programs . Furthermore, patent CN109651241B specifically validates this compound as the critical penultimate intermediate en route to FGFR4-selective inhibitors, with the improved synthetic route demonstrating an overall yield exceeding 80% versus only 35% for prior processes [2].

Quantitative Differentiation Evidence for Ethyl 4-Bromo-6-Chloronicotinate (CAS 1807221-07-3) Against Closest Analogs


Orthogonal Halogen Reactivity: Selective Sequential Cross-Coupling Enabled by Br >> Cl Reactivity Gradient

Ethyl 4-bromo-6-chloronicotinate incorporates both a bromine (C4) and a chlorine (C6) substituent on the pyridine ring. In palladium-catalyzed Suzuki-Miyaura cross-coupling, aryl bromides react significantly faster than aryl chlorides due to the lower C–Br bond dissociation energy, with the universally accepted reactivity order being I > OTf > Br >> Cl [1]. This creates an intrinsic chemoselectivity window: the bromine at C4 can be selectively coupled with an aryl/heteroaryl boronic acid under mild Pd(0) conditions while leaving the C6 chlorine intact for a subsequent, second coupling step using more forcing conditions or a specialized catalyst system [2]. By contrast, the closest symmetric analog, ethyl 4,6-dichloronicotinate (CAS 40296-46-6), bears two chlorines of nearly identical reactivity, precluding such selective sequential derivatization without complex protection/deprotection sequences .

Suzuki-Miyaura coupling orthogonal functionalization C–C bond formation medicinal chemistry building blocks

Validated Process Yield: Patent CN109651241B Demonstrates >2.3-Fold Yield Improvement Using Ethyl 4-Bromo-6-Chloronicotinate as Key Intermediate

Chinese patent CN109651241B (Shanghai Bide Pharmaceutical Tech Co Ltd, granted 2021-02-09) explicitly describes the synthesis of 4-bromo-6-chloronicotinaldehyde—a critical intermediate for FGFR4 kinase-selective inhibitors—using ethyl 4-bromo-6-chloronicotinate (the target compound) as the penultimate intermediate [1]. The patent directly compares the new synthetic route against the original production process: the original process achieved a yield of only 35%, whereas the optimized five-step route proceeding through ethyl 4-bromo-6-chloronicotinate achieves a comprehensive yield exceeding 80% [1]. This represents an improvement factor of >2.3×. Furthermore, the improved process reduces reaction solvent consumption by at least 50%, enhancing both economic viability and environmental sustainability for industrial-scale production [1].

FGFR4 inhibitor process chemistry yield optimization scale-up synthesis

Lipophilicity and Physicochemical Property Differentiation from Ethyl 4,6-Dichloronicotinate

The replacement of one chlorine atom in ethyl 4,6-dichloronicotinate with a bromine atom to yield ethyl 4-bromo-6-chloronicotinate produces measurable shifts in key physicochemical parameters relevant to both synthetic handling and medicinal chemistry design. The target compound has a computed XLogP3 of 2.7 (Angene Chemical) , compared to an ACD/LogP of 2.20 for ethyl 4,6-dichloronicotinate (ChemSpider) —a ΔLogP of approximately +0.5 units. Density increases from 1.4±0.1 g/cm³ (dichloro) to 1.601±0.06 g/cm³ (bromo-chloro), and the predicted boiling point shifts from 276.3±35.0 °C (dichloro) to 296.4±35.0 °C . These differences, though individually modest, cumulatively affect chromatographic retention, solvent partitioning, and the anticipated membrane permeability of downstream derivatives in drug discovery programs.

XLogP3 lipophilicity physicochemical properties ADME prediction

Commercial Availability with Defined Purity Standards and Batch-Specific QC Documentation

Ethyl 4-bromo-6-chloronicotinate is commercially available from multiple reputable suppliers at defined purity grades including 97% and 98%, with batch-specific quality control documentation. Bidepharm (Shanghai Bide Pharmaceutical Tech Co Ltd), the assignee of the key CN109651241B patent, supplies the compound at a standard purity of 97% and provides batch-specific QC reports including NMR, HPLC, and GC analyses . Fluorochem (UK) offers the compound at 97% purity with full SDS documentation, while CymitQuimica supplies an alternative 98% purity grade . Aladdin Scientific lists the compound at ≥97% purity (Cat. No. E587747) . This multi-vendor availability with documented purity grades is significant because several related regioisomers (e.g., ethyl 5-bromo-2-chloronicotinate, ethyl 3-bromo-6-chloropicolinate) have more limited commercial sourcing and fewer documented QC standards.

purity specification QC documentation procurement NMR HPLC

Ester Functional Handle for Downstream Diversification: Hydrolysis, Reduction, and Amidation Pathways

The ethyl ester group at the C3 position of the pyridine ring serves as a versatile synthetic handle that enables multiple downstream transformations without affecting the Br/Cl halogen pattern. As demonstrated in patent CN109651241B, ethyl 4-bromo-6-chloronicotinate undergoes controlled reduction with diisobutylaluminum hydride (DIBAL-H) at −60°C to −70°C to yield 4-bromo-6-chloronicotinol, which is subsequently oxidized to the corresponding aldehyde [1]. Alternatively, basic hydrolysis (NaOH or LiOH in aqueous THF/MeOH) would yield 4-bromo-6-chloronicotinic acid (CAS 1256834-13-5), a key precursor for naphthyridine derivative synthesis targeting BAF-mediated disorders including viral infections and cancer . In contrast, the methyl ester analog (methyl 4-bromo-6-chloronicotinate, CAS 1256790-93-8) offers a less sterically hindered leaving group but is generally more expensive and less commonly stocked, while the free acid form requires activation (e.g., acid chloride formation) prior to coupling, adding a synthetic step .

ester hydrolysis functional group interconversion building block diversification synthetic utility

Optimal Application Scenarios for Ethyl 4-Bromo-6-Chloronicotinate (CAS 1807221-07-3) Based on Differentiated Evidence


Sequential Diversification in Kinase Inhibitor Library Synthesis via Orthogonal Suzuki-Miyaura Coupling

In medicinal chemistry programs targeting kinase selectivity, ethyl 4-bromo-6-chloronicotinate enables a two-step sequential Suzuki-Miyaura coupling strategy: first, the C4 bromine is selectively coupled with an aryl boronic acid under standard Pd(PPh₃)₄/Na₂CO₃ conditions at 80°C, followed by a second coupling at the C6 chlorine using a more active catalyst system (e.g., Pd₂(dba)₃/XPhos) at elevated temperature. This orthogonal approach, grounded in the intrinsic Br > Cl reactivity gradient [1], allows rapid generation of 4,6-diarylated nicotinate libraries without intermediate protection steps, directly addressing the need for efficient SAR exploration around the pyridine core in kinase inhibitor scaffolds [2].

Preferred Starting Material for FGFR4-Selective Inhibitor Intermediate Manufacturing

For process chemistry teams developing FGFR4-selective inhibitors (targeting hepatocellular carcinoma, gastric cancer, and other FGFR4-driven malignancies), ethyl 4-bromo-6-chloronicotinate is the validated penultimate intermediate in the patent-protected route of CN109651241B with >80% overall yield—more than double the 35% yield of prior processes [1]. The route proceeds through this compound to 4-bromo-6-chloronicotinaldehyde, a direct precursor for FGFR4 inhibitor final assembly. Procuring the compound at 97–98% purity with batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm ensures the requisite quality for GLP tox batch synthesis and potential IND-enabling studies [2].

Building Block for Naphthyridine-Derived BAF Complex Modulators in Oncology and Antiviral Research

The ethyl ester of 4-bromo-6-chloronicotinate serves as a direct precursor to 4-bromo-6-chloronicotinic acid (via basic hydrolysis), which is a documented key intermediate for synthesizing naphthyridine derivatives that modulate BAF (BRG1/BRM-associated factor) chromatin remodeling complexes [1]. These naphthyridine compounds are under investigation for treating BAF-mediated disorders including viral infections and multiple cancer types. Using the ethyl ester as the procurement form rather than the free acid provides the synthetic chemist with greater flexibility: the ester can be used directly in reductive or aminolytic pathways, or hydrolyzed to the acid when the carboxylic acid functionality is required, eliminating the need to stock both forms separately [2].

Agrochemical Intermediate for Halogenated Pyridine-Derived Herbicides and Insecticides

Halogenated nicotinate esters with distinct Br/Cl substitution patterns serve as precursors to agrochemical active ingredients targeting neuronal signaling pathways in pests [1]. The higher lipophilicity of ethyl 4-bromo-6-chloronicotinate (XLogP3 = 2.7) compared to its dichloro analog (LogP = 2.20) may enhance cuticular penetration in insecticidal applications [2]. While specific mechanism-of-action data for derivatives of this compound remain under investigation, the validated large-scale synthesis route from patent CN109651241B—with its >50% solvent reduction and >80% overall yield—provides a credible manufacturing pathway for agrochemical development programs requiring multi-kilogram quantities .

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